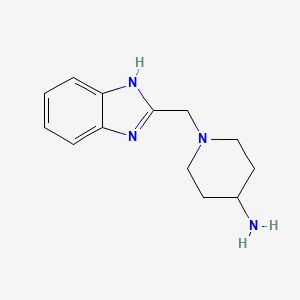

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

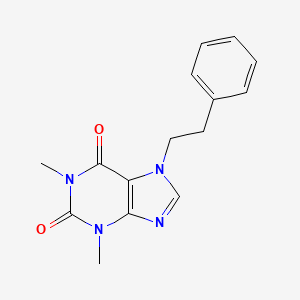

The molecular structure of 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine consists of a benzimidazole ring attached to a piperidine ring via a methylene bridge. The benzimidazole ring is a bicyclic aromatic heterocycle consisting of fused benzene and imidazole rings . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .

Physical And Chemical Properties Analysis

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine has a molecular weight of 230.315. Its IUPAC name is 1-(1H-benzimidazol-2-ylmethyl)-4-piperidinamine .

Scientific Research Applications

Antibacterial Activity

The compound “1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine” has been synthesized and studied for its antibacterial activity . The compound was found to be active against various bacterial strains such as E. coli, S. aureus, K. pneumoniae, and P. aeruginosa . This makes it a potential candidate for the development of new antimicrobial agents.

Antimicrobial Agents

The compound has been used in the synthesis of novel antimicrobial agents . These agents have shown potential in treating infectious diseases caused by various microorganisms.

Pharmacological Properties

Benzimidazole derivatives, including “1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine”, have been found to exhibit a wide range of pharmacological properties . These include antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine properties .

Anti-HIV-1 Activity

Some alkyl and cyclic alkyl amine substituted N-(1 H-benzimidazol-2-ylmethyl)-5,6,7,8-tetrahydro-8-quinolinamines have been screened for anti-HIV-1 activity as CXCR4 antagonists . This suggests potential applications of “1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine” in HIV-1 treatment.

Antitumor Potential

The compound has been used in the synthesis of 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine . These derivatives have been evaluated for their antitumor potential against different cell lines .

Synthesis of New Drugs

Due to its broad range of chemical and biological properties, “1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine” has become an important synthon in the development of new drugs . It is used in the synthesis of various commercially available drugs that treat a wide range of conditions .

Crystal Structure Analysis

The compound “1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine” has been used in crystal structure and Hirshfeld analysis . This helps in understanding the molecular interactions and packing in the crystal lattice .

Biological Activity Prediction

The compound has been used in the prediction of bioactivity using Molinspiration software . This helps in the early stages of drug discovery to predict the biological activity of new compounds .

properties

IUPAC Name |

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4/c14-10-5-7-17(8-6-10)9-13-15-11-3-1-2-4-12(11)16-13/h1-4,10H,5-9,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBNZEGYOKPCOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2618963.png)

![[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2618966.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2618971.png)

![Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2618972.png)

![3-Amino-3-tert-butyl-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2618973.png)

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2618974.png)

![9-((4-(3,4-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2618975.png)

![(3Ar)-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2618978.png)

![5-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2618982.png)

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2618983.png)